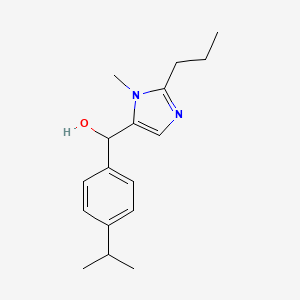![molecular formula C20H25N3O2 B3919678 2-{(2-furylmethyl)[3-(1H-pyrazol-1-ylmethyl)benzyl]amino}butan-1-ol](/img/structure/B3919678.png)
2-{(2-furylmethyl)[3-(1H-pyrazol-1-ylmethyl)benzyl]amino}butan-1-ol
Übersicht
Beschreibung
2-{(2-furylmethyl)[3-(1H-pyrazol-1-ylmethyl)benzyl]amino}butan-1-ol, also known as FMBP, is a novel compound with promising potential in the field of scientific research. This compound has been synthesized through a complex yet efficient method, and its mechanism of action has been studied to understand its biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 2-{(2-furylmethyl)[3-(1H-pyrazol-1-ylmethyl)benzyl]amino}butan-1-ol involves its interaction with various molecular targets. 2-{(2-furylmethyl)[3-(1H-pyrazol-1-ylmethyl)benzyl]amino}butan-1-ol has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines. Additionally, 2-{(2-furylmethyl)[3-(1H-pyrazol-1-ylmethyl)benzyl]amino}butan-1-ol has been shown to induce the expression of p53, a tumor suppressor protein that plays a crucial role in apoptosis. Moreover, 2-{(2-furylmethyl)[3-(1H-pyrazol-1-ylmethyl)benzyl]amino}butan-1-ol has also been found to scavenge free radicals and inhibit lipid peroxidation, which contributes to its anti-oxidant properties.
Biochemical and Physiological Effects:
2-{(2-furylmethyl)[3-(1H-pyrazol-1-ylmethyl)benzyl]amino}butan-1-ol has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which contributes to its anti-inflammatory properties. Additionally, 2-{(2-furylmethyl)[3-(1H-pyrazol-1-ylmethyl)benzyl]amino}butan-1-ol has been found to induce apoptosis in cancer cells, which contributes to its anti-cancer properties. Moreover, 2-{(2-furylmethyl)[3-(1H-pyrazol-1-ylmethyl)benzyl]amino}butan-1-ol has been found to scavenge free radicals and inhibit lipid peroxidation, which contributes to its anti-oxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-{(2-furylmethyl)[3-(1H-pyrazol-1-ylmethyl)benzyl]amino}butan-1-ol has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which makes it a potential target for further research. Additionally, 2-{(2-furylmethyl)[3-(1H-pyrazol-1-ylmethyl)benzyl]amino}butan-1-ol has been found to have promising potential in various scientific research applications, which makes it a valuable tool for researchers. However, 2-{(2-furylmethyl)[3-(1H-pyrazol-1-ylmethyl)benzyl]amino}butan-1-ol has some limitations for lab experiments. It is a complex compound that requires a multi-step synthesis process, which makes it challenging to obtain in large quantities. Moreover, 2-{(2-furylmethyl)[3-(1H-pyrazol-1-ylmethyl)benzyl]amino}butan-1-ol has not been extensively studied for its pharmacokinetic and pharmacodynamic properties, which may limit its clinical applications.
Zukünftige Richtungen
There are several future directions for the study of 2-{(2-furylmethyl)[3-(1H-pyrazol-1-ylmethyl)benzyl]amino}butan-1-ol. One potential direction is to study its pharmacokinetic and pharmacodynamic properties to understand its clinical applications. Additionally, further research is needed to understand the molecular targets of 2-{(2-furylmethyl)[3-(1H-pyrazol-1-ylmethyl)benzyl]amino}butan-1-ol and its mechanism of action. Moreover, 2-{(2-furylmethyl)[3-(1H-pyrazol-1-ylmethyl)benzyl]amino}butan-1-ol may have potential applications in the prevention and treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases, which warrant further investigation.
Wissenschaftliche Forschungsanwendungen
2-{(2-furylmethyl)[3-(1H-pyrazol-1-ylmethyl)benzyl]amino}butan-1-ol has shown promising potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-oxidant properties. 2-{(2-furylmethyl)[3-(1H-pyrazol-1-ylmethyl)benzyl]amino}butan-1-ol has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which makes it a potential therapeutic agent for inflammatory diseases. Additionally, 2-{(2-furylmethyl)[3-(1H-pyrazol-1-ylmethyl)benzyl]amino}butan-1-ol has been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent. Moreover, 2-{(2-furylmethyl)[3-(1H-pyrazol-1-ylmethyl)benzyl]amino}butan-1-ol has also been found to possess strong anti-oxidant properties, which may have implications in the prevention and treatment of oxidative stress-related diseases.
Eigenschaften
IUPAC Name |
2-[furan-2-ylmethyl-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]amino]butan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-2-19(16-24)22(15-20-8-4-11-25-20)13-17-6-3-7-18(12-17)14-23-10-5-9-21-23/h3-12,19,24H,2,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHMQQIZKNQOPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)N(CC1=CC=CC(=C1)CN2C=CC=N2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{(2-furylmethyl)[3-(1H-pyrazol-1-ylmethyl)benzyl]amino}butan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-benzyl-5-{2-[2-(4-bromophenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3919598.png)
![5-{3-chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3919599.png)
![N-(tert-butyl)-2-(2-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoacetamide](/img/structure/B3919600.png)
![1-[3-(1,3-benzodioxol-5-yl)acryloyl]-1H-benzimidazole](/img/structure/B3919604.png)
![N'-[1-(4-iodophenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B3919605.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-4-(trifluoromethyl)benzamide](/img/structure/B3919607.png)


amine](/img/structure/B3919642.png)
![N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3919646.png)
![1-(cyclohexylmethyl)-3-hydroxy-3-({[(3-methyl-2-pyridinyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B3919663.png)
![4-(4-chlorobenzoyl)-1-[(diethylamino)methyl]-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3919671.png)

